molecular formula C11H8LiNO4S B13582119 lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate

lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate

Cat. No.: B13582119
M. Wt: 257.2 g/mol
InChI Key: DJZIRZPMZYTHKX-UHFFFAOYSA-M
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Description

Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological and pharmaceutical applications. This compound, in particular, features a unique fused heterocyclic ring system, which contributes to its multifunctional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate typically involves the condensation of phthalic anhydride with primary amines, followed by a series of cyclization and oxidation reactions. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to ensure high atom economy and minimal waste. The benzannulation of tetraynes and imidazole derivatives in a solvent like toluene has been shown to yield high-purity isoindole derivatives .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the isoindole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions are typically multifunctionalized isoindole derivatives, which can have applications in pharmaceuticals and materials science .

Scientific Research Applications

Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate has a wide range of scientific research applications:

Properties

Molecular Formula

C11H8LiNO4S

Molecular Weight

257.2 g/mol

IUPAC Name

lithium;1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate

InChI

InChI=1S/C11H9NO4S.Li/c13-9-6-3-1-2-4-7(6)10-12(9)8(11(14)15)5-17(10)16;/h1-4,8,10H,5H2,(H,14,15);/q;+1/p-1

InChI Key

DJZIRZPMZYTHKX-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(N2C(S1=O)C3=CC=CC=C3C2=O)C(=O)[O-]

Origin of Product

United States

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